molecular formula C24H19ClN2OS B11966453 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B11966453
M. Wt: 418.9 g/mol
InChI Key: XDKZDZFCEXQYSN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride.

    Formation of the Diphenylacetamide Moiety: The final step involves the acylation of the thiazole derivative with diphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to altered cellular responses.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can be compared with other thiazole derivatives:

    N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide: Similar structure but with a different position of the chlorine atom on the benzyl group.

    N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide: Contains additional chlorine atoms, which may alter its chemical properties and biological activity.

    N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide: Substitution of the chlorine atom with a methyl group, potentially affecting its reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19ClN2OS

Molecular Weight

418.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H19ClN2OS/c25-20-13-11-17(12-14-20)15-21-16-26-24(29-21)27-23(28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,22H,15H2,(H,26,27,28)

InChI Key

XDKZDZFCEXQYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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